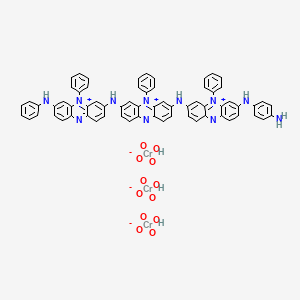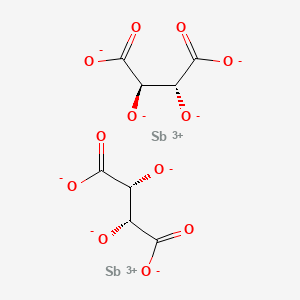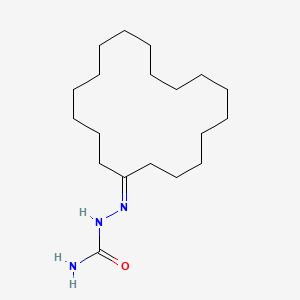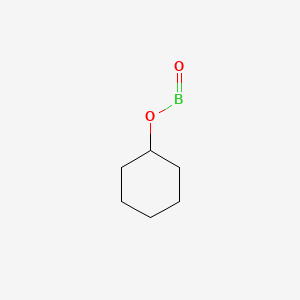
Aniline Black
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aniline Black is a black dye that was patented by J. Lightfoot in January 1863 . It is composed of oxidized aniline hydrochloride . Fabric, such as cotton, is soaked in an aqueous solution of aniline hydrochloride and an oxidizing agent, such as chromic acid . This results in a strong black color that is not lightfast .
Synthesis Analysis
The synthesis of Aniline Black involves the oxidation of aniline hydrochloride . The model compounds were synthesized in a controlled fashion to dictate exact structure and purity . The process of formation is expected to result in a more uniform structure, and hence a more usable material as an organic semiconductor .Molecular Structure Analysis
Aniline, the precursor to Aniline Black, has a molecular formula of C6H7N . It is an aromatic compound, meaning it contains a benzene ring, which is a ring of six carbon atoms with alternating single and double bonds .Chemical Reactions Analysis
Aniline reacts with alkyl halides to form a mixture of secondary amines, tertiary amines, and quaternary salts . It also reacts readily with carboxylic acids forming amides . Other reactions include alkylation reaction, Diazotization, hydrogenation, Wohl-Aue reaction, etc .Aplicaciones Científicas De Investigación
Environmental Remediation
Aniline Black: in the form of polyaniline-based nanocomposites has been extensively researched for environmental remediation , particularly in the treatment of water systems contaminated with toxic heavy metal ions and dyes . These nanocomposites are valued for their high adsorption capacity, low cost, and efficiency in removing pollutants from industrial wastewater. The ease of synthesis and the presence of functional groups in PANI make it an ideal material for developing high-affinity adsorbents for water treatment.
Sensor Technology
Sensor technology: has benefited from the use of Aniline Black, especially in the development of amperometric sensors and biosensors . These sensors exploit the electrical conductivity of PANI to detect various substances, offering a promising approach for rapid and sensitive detection in medical diagnostics and environmental monitoring.
Safety and Hazards
Propiedades
IUPAC Name |
2-N-[8-[[8-(4-aminoanilino)-10-phenylphenazin-10-ium-2-yl]amino]-10-phenylphenazin-10-ium-2-yl]-8-N,10-diphenylphenazin-10-ium-2,8-diamine;hydroxy-oxido-dioxochromium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H45N11.3Cr.3H2O.9O/c67-43-21-23-45(24-22-43)69-47-26-32-56-62(38-47)76(53-17-9-3-10-18-53)64-40-49(28-34-58(64)73-56)71-51-30-36-60-66(42-51)77(54-19-11-4-12-20-54)65-41-50(29-35-59(65)74-60)70-48-27-33-57-63(39-48)75(52-15-7-2-8-16-52)61-37-46(25-31-55(61)72-57)68-44-13-5-1-6-14-44;;;;;;;;;;;;;;;/h1-42H,(H3,67,68,69,70,71,72,73,74);;;;3*1H2;;;;;;;;;/q;3*+1;;;;;;;;;;3*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLHAQYOFMQTHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C=C2)N=C4C=CC(=CC4=[N+]3C5=CC=CC=C5)NC6=CC7=C(C=C6)N=C8C=CC(=CC8=[N+]7C9=CC=CC=C9)NC1=CC2=[N+](C3=C(C=CC(=C3)NC3=CC=C(C=C3)N)N=C2C=C1)C1=CC=CC=C1.O[Cr](=O)(=O)[O-].O[Cr](=O)(=O)[O-].O[Cr](=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H51Cr3N11O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1346.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aniline Black | |
CAS RN |
13007-86-8 |
Source


|
| Record name | C.I. Pigment Black 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013007868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, oxidized | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Is there a defined molecular formula and weight for aniline black?
A1: Due to its complex and variable nature, a precise molecular formula and weight cannot be assigned to aniline black. []
Q2: How is the structure of aniline black typically characterized?
A2: Researchers employ a variety of techniques to analyze aniline black, including:
- Spectroscopy: UV-Vis, Infrared (IR), and Raman spectroscopy provide insights into the chemical bonds and functional groups present. [, ]
- Electrochemical methods: Cyclic voltammetry helps in understanding the redox behavior and conductivity of the material. [, ]
- Microscopy: Electron microscopy can reveal the morphology and size distribution of aniline black particles. []
Q3: What are the key applications of aniline black?
A3: Aniline black finds applications in various fields:
- Dye and Pigment: It's historically been used as a black dye for textiles, especially silk. []
- Coatings: Aniline black is incorporated into resin compositions for black coatings with desired hues and high blackness. []
- Electronics: Its semiconducting properties make it suitable for applications like electromagnetic shielding. []
Q4: How does the choice of pigment affect the properties of UV-curable coatings?
A4: Different black pigments significantly impact the curing process and final properties. For instance, aniline black at a specific concentration allows for both opacity and through cure, unlike some carbon black types. []
Q5: Does aniline black exhibit catalytic activity?
A5: Yes, aniline black demonstrates catalytic effects, particularly in the decomposition of hydrogen peroxide. []
Q6: How does the vulcanization of aniline black influence its catalytic properties?
A6: Vulcanization, a process involving sulfur, increases the electrical conductivity of aniline black, which in turn enhances its catalytic ability for hydrogen peroxide decomposition. []
Q7: How is computational chemistry applied in research on aniline black?
A7: Computational methods are used for:
- Spectral Analysis: Techniques like Inverse Discrete Wavelet Transforms help in modeling and correcting background signals in Raman and CARS spectra, crucial for studying materials like aniline black. []
- Simulation and Modeling: Log-Gaussian gamma processes are employed to generate synthetic datasets for training neural networks, especially beneficial when dealing with limited experimental data, as often encountered in Raman and CARS spectroscopy studies of complex materials like aniline black. []
Q8: What factors influence the stability of aniline black?
A8: The stability of aniline black is affected by various factors:
- Environmental Conditions: Exposure to heat, light, and air can lead to degradation. [, ]
- pH: Aniline black exhibits different properties and stability in acidic and alkaline solutions. []
Q9: Are there strategies to improve the stability of aniline black?
A9: Yes, incorporating aniline black into specific formulations like resin compositions or masterbatches can enhance its stability and performance. [, ]
Q10: Are there any environmental concerns related to aniline black?
A10: The production and use of aniline black, like many industrial dyes, raise environmental concerns:
- Toxicity of Precursors: Aniline, a key ingredient in aniline black production, is toxic and requires careful handling. []
- Waste Management: Proper disposal methods are crucial to minimize the environmental impact of aniline black-containing waste. []
Q11: What are some historical milestones in aniline black research?
A11: The study of aniline black spans over a century:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Indeno[2,1:4,5]imidazo[1,2-a]purine-6,12-dione, 3,5,5a,10b-tetrahydro-5a,10b-dihydroxy-](/img/no-structure.png)
![Hexahydrofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B576615.png)







